Benzyl Protection vs. PEGylation in Linker Design
2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)propanoate provides a rigid, hydrophobic alkyl spacer with a benzyl-protected terminus, as evidenced by its computed LogP of 1.2005 . This is in contrast to a widely used PEG-based PROTAC linker with an NHS ester, m-PEG3-NHS ester (CAS 876746-59-7), which has a molecular weight of 289.28 and a significantly different hydrophilicity profile due to its three repeating ethoxy units . The benzyl group offers a UV-detectable chromophore for monitoring reactions and is cleavable under hydrogenolysis conditions, a feature absent in simple methyl-terminated PEG linkers like m-PEG3-NHS ester .
| Evidence Dimension | Linker Type / Physicochemical Properties |
|---|---|
| Target Compound Data | Alkyl linker with benzyl terminus; MW = 277.27; LogP = 1.2005 |
| Comparator Or Baseline | PEG linker with methyl terminus; MW = 289.28; IUPAC Name: 2,5-dioxopyrrolidin-1-yl 3-(2-(2-methoxyethoxy)ethoxy)propanoate |
| Quantified Difference | Molecular weight difference of 12.01 g/mol; LogP values not directly comparable due to structural differences, but PEG linkers are more hydrophilic. |
| Conditions | Computed physicochemical properties from product datasheets |
Why This Matters
The choice between a rigid alkyl chain and a flexible PEG chain alters the conformational freedom and overall hydrophobicity of the final PROTAC, impacting its ability to cross cell membranes and form a stable ternary complex.
